molecular formula C15H16O3 B3177924 Methyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 30012-51-2

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B3177924
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-UHFFFAOYSA-N
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Procedure details

Name
COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][S:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([O:19][CH3:20])[cH:15][c:16]2[cH:17][cH:18]1.[CH3:21][OH:22]>>[CH:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[c:9]1[cH:10][c:11]2[cH:12][cH:13][c:14]([O:19][CH3:20])[cH:15][c:16]2[cH:17][cH:18]1

Inputs

Step One
Name
COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(C)(SC)c1ccc2cc(OC)ccc2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)c1ccc2cc(OC)ccc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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